molecular formula C16H24N2O3 B13172974 tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13172974
M. Wt: 292.37 g/mol
InChI Key: HTRFINCTPOSBHF-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 3-methoxyphenylpyrrolidine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized derivatives .

Biology: The compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be evaluated for its efficacy in treating certain diseases or conditions. Preclinical studies and clinical trials are conducted to assess its safety and effectiveness .

Industry: In the industrial sector, the compound is used in the development of new materials, agrochemicals, and specialty chemicals. Its unique structural features make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
  • tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate

Comparison: tert-Butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the methoxyphenyl group attached to the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with molecular targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features, diverse chemical reactivity, and potential biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-6-5-7-12(8-11)20-4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)

InChI Key

HTRFINCTPOSBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)OC

Origin of Product

United States

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